molecular formula C18H14N2O4S B8693857 Glycine, N-[[4-hydroxy-7-(phenylthio)-3-isoquinolinyl]carbonyl]- CAS No. 804476-94-6

Glycine, N-[[4-hydroxy-7-(phenylthio)-3-isoquinolinyl]carbonyl]-

Cat. No. B8693857
M. Wt: 354.4 g/mol
InChI Key: OIKAIUZKICBAPN-UHFFFAOYSA-N
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Patent
US07863292B2

Procedure details

A mixture of 113 mg of 4-hydroxy-7-phenylsulfanyl-isoquinoline-3-carboxylic acid butyl ester (0.32 mmol), 244 mg of glycine (3.2 mmol), and 6.4 ml of a 0.5 N solution of sodium methoxide in methanol (3.2 mmol) was refluxed for 24 h with stirring. Then the solvent was evaporated in vacuo, the residue dissolved in 25 ml of water and the resulting solution was washed twice with 50 ml of ethyl acetate. The pH of the solution was subsequently adjusted to about 3 by addition of concentrated hydrochloric acid and the resulting slurry was extracted twice with 25 ml of ethyl acetate. The combined extracts were dried over MgSO4 and evaporated in vacuo. 103 mg of the title compound were obtained; 1H NMR (DMSO-d6): δ=9.32 (t, 1H), 8.74 (s, 1H), 8.19 (d, 1H), 7.94 (d, 1H), 7.45 to 7.65 (m, 6H), 4.02 (d, 2H).
Name
4-hydroxy-7-phenylsulfanyl-isoquinoline-3-carboxylic acid butyl ester
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6]([C:8]1[N:9]=[CH:10][C:11]2[C:16]([C:17]=1[OH:18])=[CH:15][CH:14]=[C:13]([S:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH:12]=2)=[O:7])CCC.[NH2:26][CH2:27][C:28]([OH:30])=[O:29].C[O-].[Na+].CO>>[OH:18][C:17]1[C:16]2[C:11](=[CH:12][C:13]([S:19][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)=[CH:14][CH:15]=2)[CH:10]=[N:9][C:8]=1[C:6]([NH:26][CH2:27][C:28]([OH:30])=[O:29])=[O:7] |f:2.3|

Inputs

Step One
Name
4-hydroxy-7-phenylsulfanyl-isoquinoline-3-carboxylic acid butyl ester
Quantity
113 mg
Type
reactant
Smiles
C(CCC)OC(=O)C=1N=CC2=CC(=CC=C2C1O)SC1=CC=CC=C1
Name
Quantity
244 mg
Type
reactant
Smiles
NCC(=O)O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3.2 mmol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 25 ml of water
WASH
Type
WASH
Details
the resulting solution was washed twice with 50 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
The pH of the solution was subsequently adjusted to about 3 by addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the resulting slurry was extracted twice with 25 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(N=CC2=CC(=CC=C12)SC1=CC=CC=C1)C(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.